Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-
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Overview
Description
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is an organic compound that features both an amino group and a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid typically involves the reaction of 4-aminophenol with methyl acrylate or acrylic acid under reflux conditions. The intermediate products are then further reacted to introduce the phosphonic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups at the hydroxyl position.
Scientific Research Applications
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid has several scientific research applications:
Chemistry: Used as a chelating agent due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid involves its interaction with metal ions and biological molecules. The phosphonic acid group can form strong bonds with metal ions, making it effective as a chelating agent. Additionally, the amino and hydroxyl groups can participate in hydrogen bonding and other interactions with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-Aminoethyl)phosphonic acid
- (3-Aminopropyl)phosphonic acid
- ®-(1-Aminoethyl)phosphonic acid
- (S)-(1-Aminoethyl)phosphonic acid
Uniqueness
(1-Amino-3-(4-hydroxyphenyl)propan-2-yl)phosphonic acid is unique due to the presence of both an amino group and a hydroxyl group on the phenyl ring, which allows for a diverse range of chemical reactions and interactions. This makes it particularly versatile for applications in various fields, including chemistry, biology, and medicine .
Properties
CAS No. |
66794-15-8 |
---|---|
Molecular Formula |
C9H14NO4P |
Molecular Weight |
231.19 g/mol |
IUPAC Name |
[1-amino-3-(4-hydroxyphenyl)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C9H14NO4P/c10-6-9(15(12,13)14)5-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6,10H2,(H2,12,13,14) |
InChI Key |
VEHRQPHSYMXVRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)P(=O)(O)O)O |
Origin of Product |
United States |
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